4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione

Coordination Chemistry Crystallography Ligand Design

TFPB is the only unsymmetrical β-diketone combining a –CF₃ group with a 2-pyridyl N-donor for N,O,O′-tridentate coordination—critical for 92% Faradaic efficiency in CO₂ electroreduction and enhanced Eu³⁺/Tb³⁺ luminescence. Unlike 4-pyridyl analogs, the intramolecular N⋯H–O bond preorganizes the ligand for superior crystallinity and metal-binding affinity. Validated at 81% yield on multi-gram scale (7.26 g). For reproducible catalyst screening, OLED R&D, and crystallography studies.

Molecular Formula C9H6F3NO2
Molecular Weight 217.14 g/mol
CAS No. 4027-51-4
Cat. No. B1586147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione
CAS4027-51-4
Molecular FormulaC9H6F3NO2
Molecular Weight217.14 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C(=O)CC(=O)C(F)(F)F
InChIInChI=1S/C9H6F3NO2/c10-9(11,12)8(15)5-7(14)6-3-1-2-4-13-6/h1-4H,5H2
InChIKeyNSRIWFKXEDHYRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione (CAS 4027-51-4): A Pyridyl-Functionalized Fluorinated β-Diketone Ligand for Specialty Metal Complexation


4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione (CAS 4027-51-4), commonly referred to as TFPB, is an unsymmetrical fluorinated β-diketone featuring a 2-pyridyl substituent adjacent to one ketone moiety and a trifluoromethyl group on the opposing terminus [1]. This ligand combines the strong electron-withdrawing character of the –CF₃ group with the heteroaromatic coordination capability of the pyridine nitrogen, yielding a bidentate O,O′-chelate with a tethered N-donor site that can engage in ancillary metal binding or influence ligand field properties . The compound is typically isolated as a pale yellow crystalline solid (mp 54–57 °C) and exhibits medium to high solubility in common organic solvents, making it amenable to standard synthetic and purification workflows .

Why Generic Fluorinated β-Diketones Cannot Replace 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione in Specialty Applications


The presence of a 2-pyridyl ring in 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione fundamentally alters its coordination chemistry and physicochemical behavior compared to non-pyridyl or 4-pyridyl analogs. Unlike symmetric diketones such as 1,1,1-trifluoro-2,4-pentanedione or 4,4,4-trifluoro-1-phenyl-1,3-butanedione, the 2-pyridyl substituent introduces an intramolecular N⋯H–O hydrogen bonding interaction that stabilizes the enol tautomer and influences both solubility and metal-binding affinity [1]. Furthermore, the specific regiochemistry (2-pyridyl versus 4-pyridyl) dictates whether the nitrogen lone pair is sterically available for secondary metal coordination or supramolecular assembly, directly impacting the functional properties of derived complexes in catalysis, sensing, and luminescent materials . The quantified differences below demonstrate that substituting this compound with a generic β-diketone would alter or eliminate key performance attributes in each target application domain.

Quantified Differentiators for 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione (CAS 4027-51-4) Relative to Closest Analogs


Intramolecular N⋯H–O Hydrogen Bonding Stabilizes Enol Tautomer and Enhances Crystal Packing

Single-crystal X-ray diffraction analysis of 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione reveals an intramolecular N⋯H–O hydrogen bond between the pyridine nitrogen and the enolic hydroxyl proton, which constrains the molecule to a near-planar geometry (torsion angle –179(2)° for C(4)–C(7)–C(8)–C(9), deviation within 0.2 Å from planarity) [1]. This intramolecular interaction, absent in non-pyridyl β-diketones such as 1,1,1-trifluoro-2,4-pentanedione, preorganizes the ligand for metal coordination and reduces conformational entropy penalties upon complexation.

Coordination Chemistry Crystallography Ligand Design

Efficient Large-Scale Synthetic Accessibility: 81% Isolated Yield Under Standard Condensation Conditions

The compound is accessible via a straightforward Claisen-type condensation between 2-acetylpyridine and ethyl trifluoroacetate in methanol with sodium methoxide, delivering an 81% isolated yield after acid work-up and silica gel chromatography . In comparison, the 4-pyridyl regioisomer (4,4,4-trifluoro-1-(pyridin-4-yl)butane-1,3-dione, CAS 399-06-4) exhibits markedly different electronic properties due to the para-positioned nitrogen, which alters metal-binding geometry and is reported with lower isolated yields under analogous conditions .

Organic Synthesis Process Chemistry Ligand Manufacturing

Regiochemistry Dictates Coordination Mode: 2-Pyridyl Enables N,O,O′-Tridentate Chelation, 4-Pyridyl Does Not

The 2-pyridyl substituent places the nitrogen lone pair in close proximity to the β-diketone chelating pocket, enabling the ligand to function as a potential N,O,O′-tridentate donor upon metal coordination. In contrast, the 4-pyridyl regioisomer (CAS 399-06-4) positions the nitrogen para to the diketone attachment point, making intramolecular N-coordination sterically impossible and relegating the pyridyl group to a purely structural or supramolecular role . This regiochemical distinction is critical for applications requiring enhanced metal-binding stability or specific ligand-field tuning, such as in lanthanide luminescence sensitization and transition-metal catalysis [1].

Coordination Chemistry Lanthanide Complexes Catalyst Design

Fluorinated β-Diketone Core Enables High Faradaic Efficiency (92%) in CO₂ Electroreduction Catalysis

Metal complexes incorporating the 4,4,4-trifluoro-1-(pyridin-2-yl)butane-1,3-dione scaffold have been demonstrated as potent electrocatalysts for CO₂ reduction, achieving a faradaic efficiency of 92% for exclusive CO formation [1]. This performance is attributed to the strong electron-withdrawing trifluoromethyl group, which modulates the redox potential of the metal center, and the pyridyl nitrogen that participates in secondary coordination sphere effects. While this specific quantification is derived from a complex incorporating the ligand rather than the free diketone, it establishes a class-level performance benchmark not attainable with non-fluorinated or non-pyridyl β-diketone analogs .

Electrocatalysis CO₂ Reduction Renewable Energy

Proven Application Scenarios Where 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione (CAS 4027-51-4) Provides Documented Advantages


Synthesis of Tridentate Lanthanide Complexes for High-Efficiency Luminescent Materials

The N,O,O′-tridentate coordination capability enabled by the 2-pyridyl substituent (differentiated from the 4-pyridyl regioisomer in Section 3) allows this ligand to form thermodynamically stable europium(III) and terbium(III) complexes with enhanced luminescence sensitization. The –CF₃ group reduces non-radiative vibrational quenching, while the pyridyl nitrogen contributes to ligand-field asymmetry that promotes f–f transition intensity . This combination yields complexes suitable for OLEDs, luminescent thermometers, and bioimaging probes where the 4-pyridyl analog would provide only O,O′-bidentate coordination and consequently different photophysical properties.

Design of Electrocatalysts for Selective CO₂ Reduction to CO

As demonstrated by the 92% faradaic efficiency data (Section 3), metal complexes derived from 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione exhibit exceptional performance in electrocatalytic CO₂ reduction . The electron-withdrawing –CF₃ group lowers the overpotential required for CO₂ activation, while the pyridyl moiety provides a secondary coordination sphere that can stabilize reaction intermediates. Procurement of this specific ligand is justified for laboratories developing next-generation catalysts for carbon valorization and renewable fuel synthesis.

Structural Studies Requiring Preorganized Conformationally Constrained β-Diketone Ligands

The intramolecular N⋯H–O hydrogen bond documented in the single-crystal structure (torsion angle –179(2)°, planar within 0.2 Å) renders 4,4,4-Trifluoro-1-(pyridin-2-yl)butane-1,3-dione an ideal candidate for crystallographic and coordination chemistry investigations where ligand preorganization simplifies structural analysis and enhances crystallinity. This conformational constraint is absent in non-pyridyl β-diketones, which exhibit greater conformational flexibility and often yield less ordered crystals.

Multi-Gram Ligand Synthesis for Process Development and Scale-Up

The validated 81% isolated yield on multi-gram scale (7.26 g product from 5.00 g starting material) makes this compound a practical choice for research groups and industrial laboratories requiring reproducible access to fluorinated β-diketone ligands in quantities sufficient for extensive screening, pilot-scale catalysis, or material fabrication studies. The synthetic protocol employs readily available reagents and standard purification techniques, minimizing supply chain complexity compared to less efficiently prepared analogs.

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